![molecular formula C12H17NO4 B14235731 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide CAS No. 329330-36-1](/img/structure/B14235731.png)
4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide is an organic compound with a complex structure that includes a hydroxymethyl group, a methoxy group, and a phenoxy group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide typically involves the reaction of 4-(Hydroxymethyl)-3-methoxyphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Hydroxymethyl)-3-methoxyphenol+Butanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-[4-(Carboxymethyl)-3-methoxyphenoxy]butanamide.
Reduction: Formation of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butyric acid
- 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanol
- 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Uniqueness
4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
329330-36-1 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanamide |
InChI |
InChI=1S/C12H17NO4/c1-16-11-7-10(5-4-9(11)8-14)17-6-2-3-12(13)15/h4-5,7,14H,2-3,6,8H2,1H3,(H2,13,15) |
InChI-Schlüssel |
MARRNSZYTXDKSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


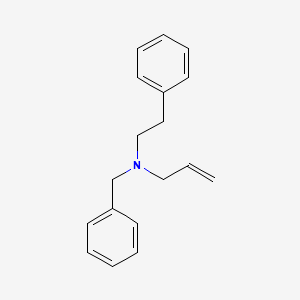

![2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14235666.png)
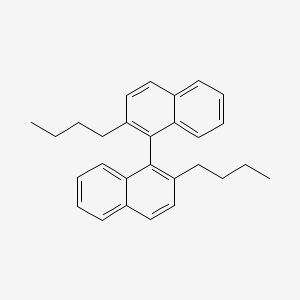
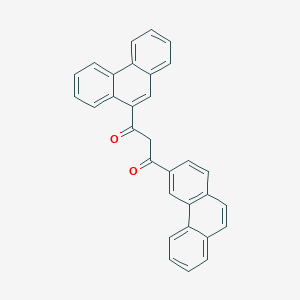
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)

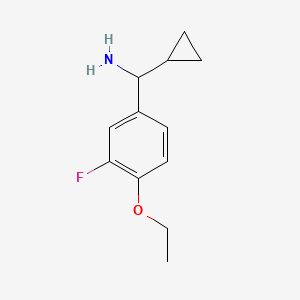
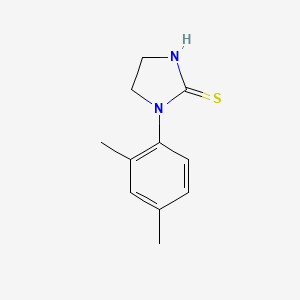
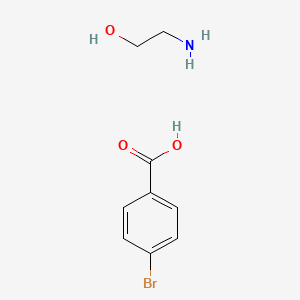
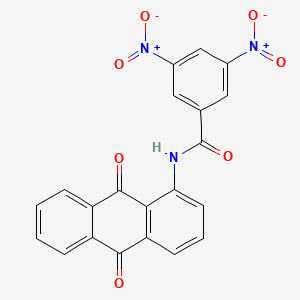
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
